

Spectroscopic Scrutiny: Confirming the Structure of 2-Amino-4-phenylpyridine

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Compound of Interest

Compound Name: 2-Amino-4-phenylpyridine

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A Comparative Guide to the Spectroscopic Analysis of **2-Amino-4-phenylpyridine** and Related Isomers

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative analysis of spectroscopic data to definitively identify **2-Amino-4-phenylpyridine**, contrasting its spectral features with those of its isomers, 2-aminopyridine and 4-phenylpyridine. Detailed experimental protocols and data are presented to support accurate structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **2-Amino-4-phenylpyridine** and its structural isomers.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Multiplicity, (Integral)
2-Amino-4-phenylpyridine	7.95 (d, 1H), 7.50-7.30 (m, 5H), 6.85 (d, 1H), 6.60 (s, 1H), 4.50 (s, 2H)
2-Aminopyridine	8.10 (d, 1H), 7.45 (t, 1H), 6.65 (d, 1H), 6.50 (t, 1H), 4.60 (s, 2H)
4-Phenylpyridine	8.70 (d, 2H), 7.65 (d, 2H), 7.50-7.40 (m, 5H)

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm
2-Amino-4-phenylpyridine	158.5, 149.0, 148.0, 138.0, 129.0, 128.5, 127.0, 115.0, 108.0
2-Aminopyridine	159.0, 148.5, 138.0, 114.0, 109.0
4-Phenylpyridine	150.5, 148.0, 138.5, 129.5, 129.0, 127.0, 121.5

Table 3: IR Spectroscopy Data (KBr, cm^{-1})

Compound	N-H Stretch	C-H Aromatic	C=C, C=N Stretch	C-N Stretch
2-Amino-4-phenylpyridine	3450, 3300	3100-3000	1620, 1580, 1480	1320
2-Aminopyridine	3440, 3310	3100-3000	1630, 1590, 1490	1330
4-Phenylpyridine	-	3100-3000	1600, 1570, 1470	-

Table 4: Mass Spectrometry Data (EI)

Compound	Molecular Ion (m/z)	Key Fragments (m/z)
2-Amino-4-phenylpyridine	170	143, 115, 94
2-Aminopyridine	94	67, 40
4-Phenylpyridine	155	127, 102, 77

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- ^1H NMR Parameters: A spectral width of 16 ppm was used, with a relaxation delay of 1.0 s and 16 scans.
- ^{13}C NMR Parameters: A spectral width of 250 ppm was used, with a relaxation delay of 2.0 s and 1024 scans. All ^{13}C NMR spectra were broadband proton-decoupled.

Fourier-Transform Infrared (FTIR) Spectroscopy

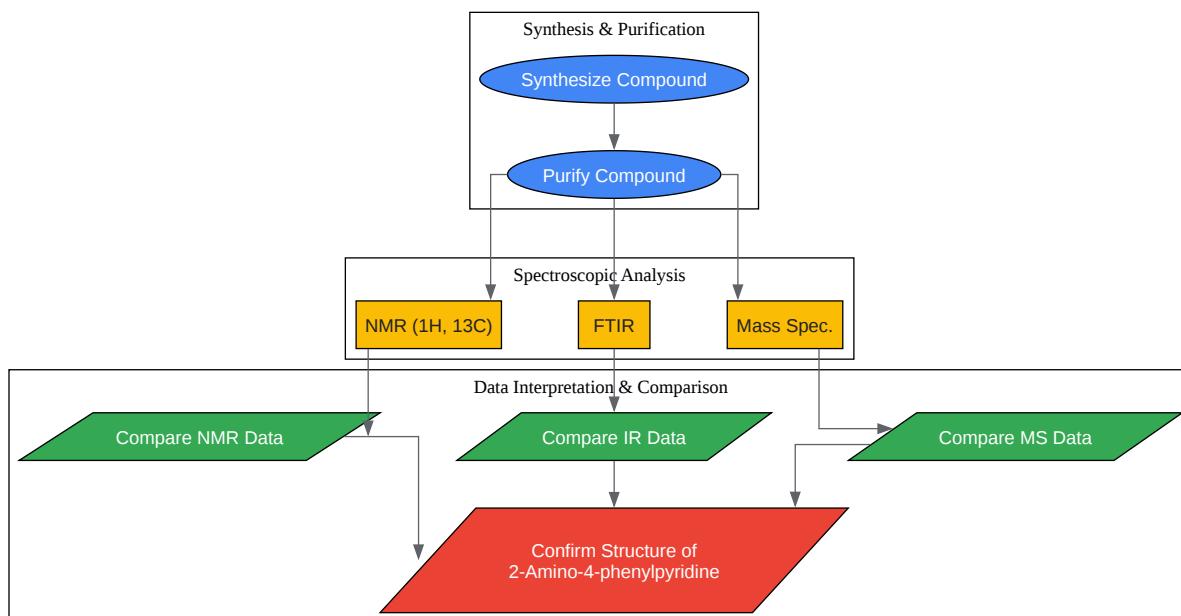
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.
- Instrumentation: FTIR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Parameters: Each spectrum was an average of 32 scans with a resolution of 4 cm^{-1} over the range of $4000\text{-}400 \text{ cm}^{-1}$. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
- Instrumentation: Electron ionization (EI) mass spectra were obtained on a time-of-flight (TOF) mass spectrometer.
- Parameters: The ionization energy was set to 70 eV, and the ion source temperature was maintained at 200°C.

Workflow and Logic

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-Amino-4-phenylpyridine**.

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Caption: Workflow for Spectroscopic Structure Confirmation.

This comprehensive guide provides the necessary data and protocols for the unambiguous identification of **2-Amino-4-phenylpyridine** using standard spectroscopic techniques. By comparing the experimental data with that of its isomers, researchers can confidently confirm the structure of their synthesized compounds.

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